molecular formula C11H14N2O3 B11940767 2-Acetamido-3-(4-hydroxyphenyl)propanamide CAS No. 7376-93-4

2-Acetamido-3-(4-hydroxyphenyl)propanamide

Cat. No.: B11940767
CAS No.: 7376-93-4
M. Wt: 222.24 g/mol
InChI Key: RJNKBEQRBIJDNM-UHFFFAOYSA-N
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Description

2-Acetamido-3-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of phenylalanine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamido group and a hydroxyphenyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-hydroxyphenyl)propanamide typically involves the acylation of 3-(4-hydroxyphenyl)alanine. One common method includes the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of 3-(4-hydroxyphenyl)alanine is protected using a suitable protecting group such as a benzyl group.

    Acylation: The protected 3-(4-hydroxyphenyl)alanine is then acylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.

    Deprotection: The protecting group is removed under hydrogenation conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Acetamido-3-(4-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(4-hydroxyphenyl)propanoic acid
  • 2-Acetamido-3-(4-hydroxyphenyl)propylamine
  • 2-Acetamido-3-(4-hydroxyphenyl)propyl ester

Uniqueness

2-Acetamido-3-(4-hydroxyphenyl)propanamide is unique due to its specific structural features, such as the presence of both an acetamido group and a hydroxyphenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKBEQRBIJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344321, DTXSID60876445
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-93-4, 1948-71-6
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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